molecular formula C18H20N2O4S B2675447 2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-24-3

2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2675447
CAS No.: 922009-24-3
M. Wt: 360.43
InChI Key: UDJSQHPGVJDMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide group linked to a tetrahydrobenzo[f][1,4]oxazepin-5-one scaffold. This structure combines a sulfonamide moiety, known for its potential in enzyme inhibition , with a fused bicyclic system that may confer specific binding properties. The specific research applications, biochemical activity, and mechanism of action for this compound are not currently detailed in the general scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any personal applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-8-12(2)17(13(3)9-11)25(22,23)20-14-4-5-16-15(10-14)18(21)19-6-7-24-16/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJSQHPGVJDMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a unique structure comprising a benzenesulfonamide moiety linked to a tetrahydrobenzo[f][1,4]oxazepin derivative. Its molecular formula is C19H24N2O3S, and it has a molecular weight of approximately 364.47 g/mol. The presence of the sulfonamide group suggests potential interactions with biological targets such as enzymes or receptors involved in various physiological processes.

Antitumor Activity

A study focusing on related oxazepin derivatives reported promising results in inhibiting tumor cell proliferation. These compounds were shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural features of 2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide may confer similar antitumor properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, sulfonamides have been identified as inhibitors of carbonic anhydrase and other enzymes critical in metabolic pathways. The oxazepin portion may enhance binding affinity to these targets due to its ability to form hydrogen bonds and hydrophobic interactions.

Study 1: Antimicrobial Efficacy

In a comparative study of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus, several compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. While specific data for This compound is not available, its structural similarity suggests it could fall within this range.

Study 2: Antitumor Activity in Cell Lines

A series of oxazepin derivatives were tested for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar substituents to those found in This compound showed IC50 values below 20 µM. This suggests that further investigation into this compound's antitumor potential is warranted.

Data Tables

Activity Type Related Compound Effect Observed Reference
AntimicrobialSulfanilamideMIC: 10–50 µg/mL
AntitumorOxazepin DerivativeIC50 < 20 µM
Enzyme InhibitionCarbonic Anhydrase InhibitorsSignificant inhibition

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₈H₂₄N₂O₄S
  • Molecular Weight : Approximately 358.46 g/mol

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamides can induce apoptosis in various cancer cell lines such as HCT-116 and MCF-7. The mechanism often involves the inhibition of specific pathways associated with cell proliferation and survival.

Case Study

In a study involving related compounds, it was found that certain derivatives displayed IC₅₀ values below 100 μM against human cancer cell lines, indicating potent cytotoxicity. The presence of specific moieties was linked to enhanced activity against cancer cells .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds similar to 2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide have demonstrated the ability to reduce inflammation in various models.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of sulfonamide derivatives. Research indicates that these compounds can inhibit the growth of a range of bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (mg/mL)Notes
Compound AAntimicrobial6.67Active against Pseudomonas aeruginosa
Compound BAntimicrobial6.72Most potent against Escherichia coli
Compound CAntioxidantIC₅₀ 0.3287Comparable to Vitamin C
Compound DAnti-inflammatory94% inhibitionEffective in reducing edema

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Cores

Compound Type Heteroatom Cyclization Catalyst Yield Range Key Reference
1,4-Oxazepine O Trifluoroacetic acid 26–78%
1,4-Thiazepine S HCl or H2SO4 Not reported

Substituent Effects at the 5-Position

The target compound has a 5-oxo group , while other analogs () feature alkyl or aryl substituents (e.g., cyclopentyl, phenyl). These modifications impact:

  • Synthetic Complexity : Hydrolysis of N-formyl intermediates () is required to generate free amines or ketones, adding steps to the synthesis .

Table 2: Substituent Impact on Physicochemical Properties

Substituent Example Compound Key Synthetic Step Reaction Time
5-Oxo Target compound Hydrolysis of N-formyl intermediates 16–48 h
5-Phenyl 5-Phenyl-1,4-thiazepine (6a) One-pot imination/formylation 16 h
5-Alkyl (e.g., Ethyl) 5-Ethyl-1,4-thiazepine Acid-catalyzed cyclization 16 h

Sulfonamide Functionalization

The 2,4,6-trimethylbenzenesulfonamide group in the target compound distinguishes it from analogs lacking sulfonamide moieties (e.g., compounds in –5). This group likely enhances:

  • Water Solubility : Sulfonamides improve hydrophilicity compared to alkyl or aryl substituents.
  • Biological Target Affinity : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase, mTORC1), as seen in ’s mTORC1 inhibitor derivatives .

Key Routes for Oxazepine Derivatives :

Modified Pictet-Spengler Reaction ():

  • Steps: Imination → Formylation → Acid-catalyzed cyclization.
  • Advantages: One-pot procedure reduces purification steps.
  • Limitations: Variable yields (26–78%) dependent on substituent steric/electronic effects .

Hydrolysis of N-Formyl Intermediates ():

  • Conditions: Reflux with HCl/EtOH (16–48 h).
  • Application: Generates free amines or ketones for further functionalization .

Comparison with Thiazepine Synthesis ():

  • Thiazepines require careful control of acidity during cyclization, as benzene ring substituents influence reaction efficiency .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide with high yield and purity?

  • Methodology :

  • Temperature control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups during cyclization of the tetrahydrobenzooxazepine core .
  • Reagent selection : Use sodium borohydride for selective reduction of keto intermediates to stabilize the oxazepine ring .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final product purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns on the benzene rings and oxazepine core. For example, the 5-oxo group in the oxazepine ring exhibits a carbonyl signal near 170 ppm in 13^{13}C NMR .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., expected [M+H]+^+ for C20_{20}H22_{22}N2_2O4_4S: ~397.12) and detect fragmentation patterns indicative of sulfonamide cleavage .

Q. How can researchers resolve contradictions in spectral data during structural confirmation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the aromatic region by correlating 1^1H-13^{13}C couplings, particularly for distinguishing methyl groups on the 2,4,6-trimethylbenzene ring .
  • Computational modeling : Compare experimental IR or NMR data with density functional theory (DFT)-predicted spectra to validate ambiguous peaks .

Advanced Research Questions

Q. What mechanistic insights are critical for optimizing reactions involving this compound’s sulfonamide group?

  • Methodology :

  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants for sulfonamide hydrolysis under acidic/basic conditions. Use Arrhenius plots to identify temperature-dependent degradation pathways .
  • Isotopic labeling : Introduce 18^{18}O in the oxazepine 5-oxo group to track its participation in ring-opening reactions via mass spectrometry .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replacing 2,4,6-trimethyl with halogen groups) and test in kinase inhibition assays. For example, trifluoromethyl analogs of benzoxazepines show enhanced selectivity for receptor-interacting protein 1 kinase .
  • Molecular docking : Use X-ray crystallography data of homologous kinases (e.g., PDB ID: 4LBD) to model interactions between the sulfonamide group and ATP-binding pockets .

Q. What strategies address scalability challenges in transitioning from lab-scale synthesis to industrial production?

  • Methodology :

  • Continuous flow chemistry : Optimize residence time and mixing efficiency for exothermic steps (e.g., sulfonamide coupling) to improve yield consistency .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation in real-time during scale-up .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Standardized protocols : Use harmonized cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to minimize inter-lab variability .
  • Metabolic stability testing : Compare half-life (t1/2_{1/2}) in microsomal assays vs. cell-based systems to identify assay-specific degradation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.